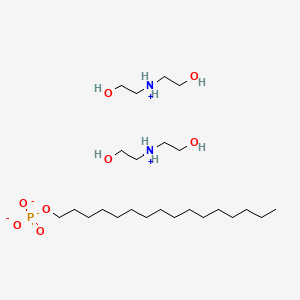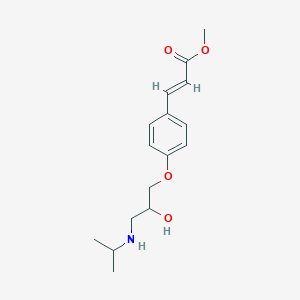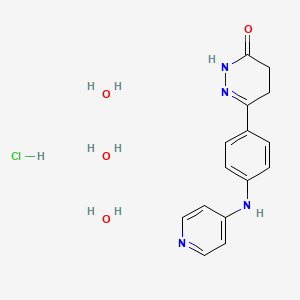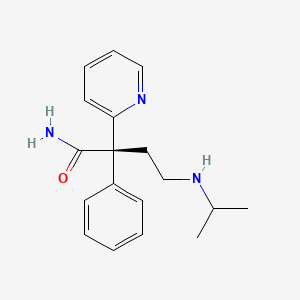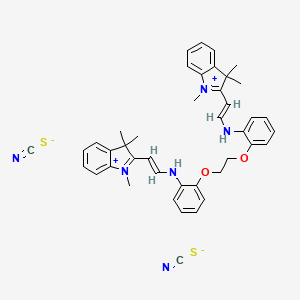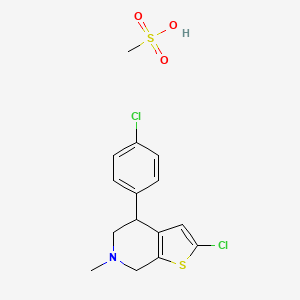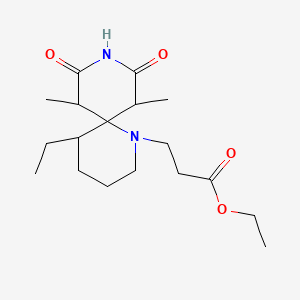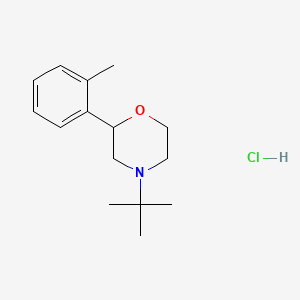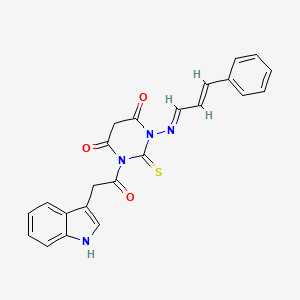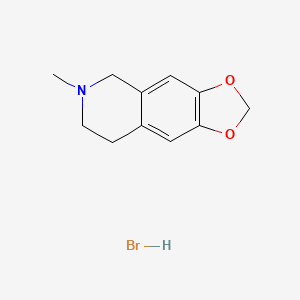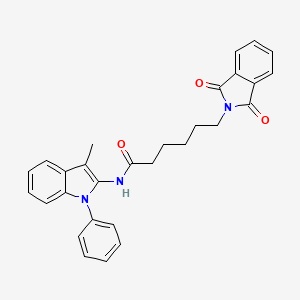
2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- typically involves multi-step organic reactions. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This reaction consistently yields the corresponding indole derivative in a 40-50% yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- has several scientific research applications:
作用機序
The mechanism of action of 2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound binds to metal ions such as copper, zinc, and iron, forming stable complexes. These complexes can then participate in various biochemical processes, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-
- 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
Uniqueness
What sets 2H-Isoindole-2-hexanamide, 1,3-dihydro-1,3-dioxo-N-(3-methyl-1-phenyl-1H-indol-2-yl)- apart from similar compounds is its unique structural features, which confer distinct chemical reactivity and biological activity. The presence of the indole ring and the specific substituents make it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
138349-41-4 |
|---|---|
分子式 |
C29H27N3O3 |
分子量 |
465.5 g/mol |
IUPAC名 |
6-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1-phenylindol-2-yl)hexanamide |
InChI |
InChI=1S/C29H27N3O3/c1-20-22-14-9-10-17-25(22)32(21-12-4-2-5-13-21)27(20)30-26(33)18-6-3-11-19-31-28(34)23-15-7-8-16-24(23)29(31)35/h2,4-5,7-10,12-17H,3,6,11,18-19H2,1H3,(H,30,33) |
InChIキー |
TVHRLJLPYAJKPK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)NC(=O)CCCCCN4C(=O)C5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


